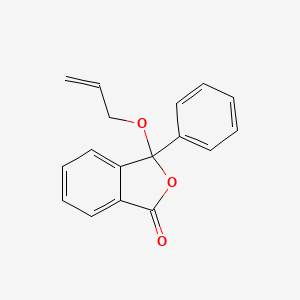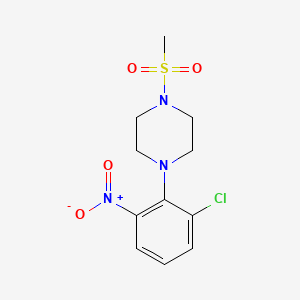![molecular formula C16H16ClNOS B5064481 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5064481.png)
4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide, also known as CMPTB, is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent and selective inhibitor of the protein kinase CK2, an enzyme that plays a crucial role in many cellular processes, including cell growth, differentiation, and survival. In
Wirkmechanismus
4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide exerts its effects by binding to the ATP-binding site of CK2, thereby inhibiting its activity. CK2 is a serine/threonine kinase that phosphorylates a wide range of substrates, including transcription factors, signaling proteins, and structural proteins. By inhibiting CK2 activity, 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide can affect a variety of cellular processes that are regulated by CK2-dependent phosphorylation.
Biochemical and Physiological Effects
4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth, induction of apoptosis, and inhibition of DNA repair. It has also been shown to affect the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways. In addition, 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide has been shown to have anti-inflammatory effects by inhibiting the activity of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide in lab experiments is its high selectivity for CK2, which allows for specific inhibition of CK2 activity without affecting other kinases. This makes it a valuable tool for studying the role of CK2 in various cellular processes. However, one limitation of using 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide is its relatively low potency compared to other CK2 inhibitors, which may require higher concentrations to achieve the desired effect.
Zukünftige Richtungen
There are many potential future directions for research on 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide and its role in cellular processes. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide. Another potential direction is the use of 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the role of CK2 in cancer and other diseases, and to explore the potential of CK2 inhibitors as therapeutic agents.
Synthesemethoden
The synthesis of 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide involves the reaction of 4-chlorobenzoyl chloride with 2-(4-methylphenylthio)ethylamine in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide. The yield of the synthesis is typically around 50%.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide has been widely used in scientific research as a tool to study the role of CK2 in various cellular processes. It has been shown to inhibit CK2 activity in vitro and in vivo, leading to a variety of cellular effects such as apoptosis, cell cycle arrest, and inhibition of DNA repair. 4-chloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide has also been used to study the role of CK2 in cancer, as CK2 is overexpressed in many types of cancer and is thought to play a role in tumor progression.
Eigenschaften
IUPAC Name |
4-chloro-N-[2-(4-methylphenyl)sulfanylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c1-12-2-8-15(9-3-12)20-11-10-18-16(19)13-4-6-14(17)7-5-13/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQDYSNTBOPNTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-{2-[(4-methylphenyl)sulfanyl]ethyl}benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-N-methyl-3-[1-(3-phenoxypropanoyl)-4-piperidinyl]propanamide](/img/structure/B5064406.png)
![4-{1-cyano-2-[1-(4-fluorobenzyl)-1H-indol-3-yl]vinyl}benzoic acid](/img/structure/B5064423.png)
![ethyl 4-{[4-(methylthio)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B5064437.png)
![2-{5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5064438.png)
![3-({3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl}carbonyl)-4,5,6,7-tetrahydro-2,1-benzisoxazole](/img/structure/B5064452.png)
![N-(2-ethoxyphenyl)-2-[3-(4-methoxyphenyl)propanoyl]hydrazinecarboxamide](/img/structure/B5064460.png)



![4-({4-[(cyclohexylamino)carbonyl]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5064472.png)
![2-{[5-(4-iodophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5064475.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-chlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5064486.png)
![1-{4-[(1-acetyl-4-piperidinyl)oxy]-3-methoxybenzoyl}azocane](/img/structure/B5064490.png)
